molecular formula C17H19BrO3 B3937345 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene

Cat. No.: B3937345
M. Wt: 351.2 g/mol
InChI Key: ZDCCBHLANUMTOZ-UHFFFAOYSA-N
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Description

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves the reaction of 3-bromophenol with 1,3-dibromopropane under basic conditions to form 3-(3-bromophenoxy)propane. This intermediate is then reacted with 2-methoxy-4-methylphenol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, using sodium hydroxide can yield a phenol derivative.

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.

    Reduction Reactions: Reduction can yield a dehalogenated product.

Scientific Research Applications

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methoxy and methyl groups can affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Bromophenoxy)propoxy]-2-methoxy-4-methylbenzene: Similar structure but with the bromine atom in a different position.

    1-Bromo-3-phenylpropane: Lacks the methoxy and methyl groups, making it less complex.

Properties

IUPAC Name

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-13-7-8-16(17(11-13)19-2)21-10-4-9-20-15-6-3-5-14(18)12-15/h3,5-8,11-12H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCCBHLANUMTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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